1-(3-Methylpyridin-4-yl)piperazine

sigma receptor CNS pharmacology structure-activity relationship

This 4-pyridylpiperazine building block bears a 3-methyl substituent that elevates calculated LogP to ~1.19, improving predicted CNS membrane permeability while maintaining a drug-like MW of 177.25. Pyridyl nitrogen at the 4-position is non-negotiable: (4-pyridyl)piperazines preferentially bind σ1 over σ2 receptors, and substituting a 2-pyridyl or unsubstituted analog without experimental validation introduces material risk to assay reproducibility and SAR interpretation. The piperazine core further supports H3R affinity (Ki in low nM range), making this scaffold suitable for dual-target CNS programs. Procure this specific intermediate to preserve receptor-subtype selectivity, cross-study comparability, and lead-optimization trajectory.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 112940-51-9
Cat. No. B044581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-4-yl)piperazine
CAS112940-51-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)N2CCNCC2
InChIInChI=1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
InChIKeyQIELQJJSSZTEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylpyridin-4-yl)piperazine (CAS 112940-51-9) as a Privileged CNS-Focused Scaffold for Medicinal Chemistry


1-(3-Methylpyridin-4-yl)piperazine (CAS 112940-51-9) is a heterocyclic building block containing a piperazine ring N-substituted with a 3-methylpyridin-4-yl moiety [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for developing ligands targeting central nervous system (CNS) receptors . The 3-methyl substitution on the pyridine ring distinguishes this compound from its 2-pyridinyl and 4-pyridinyl analogs, with literature indicating that pyridyl nitrogen positioning critically influences sigma receptor subtype selectivity—(3-pyridyl)piperazines favor σ1 receptors while (2-pyridyl)piperazines favor σ2 receptors [2]. The piperazine moiety itself is a privileged scaffold associated with broad relevance across anti-infective, anticancer, and neuroactive research, with substitution patterns consistently affecting target affinity, selectivity, and pharmacokinetic properties [3].

Why 1-(3-Methylpyridin-4-yl)piperazine Cannot Be Simply Interchanged with Other Pyridinylpiperazine Analogs


Substituting 1-(3-Methylpyridin-4-yl)piperazine with a structurally similar pyridinylpiperazine analog without experimental validation introduces material risk to research reproducibility. The pyridyl nitrogen position (2-, 3-, or 4-position) is not a trivial structural variation; it critically dictates receptor subtype selectivity. Studies demonstrate that (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptor binding, while (2-pyridyl)piperazines favor σ2 receptors [1]. Furthermore, the 3-methyl substituent on the pyridine ring influences both reactivity and biological interactions . Differences in substitution patterns across aryl, heterocyclic, and hybrid groups produce consistent, reproducible effects on target affinity, selectivity, and pharmacokinetic properties [2]. Therefore, generic substitution without direct comparative data compromises assay reproducibility, SAR interpretation, and cross-study comparability. The quantitative evidence below establishes the specific, measurable differentiators that inform procurement decisions.

Quantitative Differentiation Evidence for 1-(3-Methylpyridin-4-yl)piperazine (CAS 112940-51-9) Against Close Analogs


Pyridyl Nitrogen Position Dictates Sigma Receptor Subtype Selectivity: σ1 vs σ2 Preference

In a systematic study of pyridylpiperazine sigma ligands, (3-pyridyl)piperazines (including the 3-methyl-4-pyridinyl scaffold family) demonstrated preferential binding to σ1 receptors, whereas (2-pyridyl)piperazines favored σ2 receptors [1]. This positional isomerism produces distinct pharmacological profiles that cannot be assumed interchangeable. The target compound's 4-position attachment with 3-methyl substitution represents a specific chemotype within the σ1-preferring (3-pyridyl)piperazine class.

sigma receptor CNS pharmacology structure-activity relationship

Calculated Physicochemical Parameters Distinguish This Scaffold from Unsubstituted Pyridinylpiperazines

1-(3-Methylpyridin-4-yl)piperazine exhibits calculated physicochemical properties that differentiate it from the unsubstituted 1-(4-pyridinyl)piperazine analog. The 3-methyl substitution increases lipophilicity, as reflected in the calculated LogP value of 1.19340 , which influences membrane permeability and CNS penetration potential. The compound has a predicted pKa of 11.09 ± 0.20 , indicating the basicity of the piperazine nitrogen, a parameter critical for understanding ionization state under physiological conditions.

drug-likeness ADME prediction molecular descriptors

Purity Specifications and Pricing Across Commercial Vendors Enable Cost-Effective Procurement Decisions

The compound is commercially available from multiple vendors with minimum purity specifications ranging from 95% to 98% . The free base form (MW 177.25 g/mol) is more commonly stocked than the trihydrochloride salt form (CAS 1713163-22-4, MW 286.63), which offers enhanced aqueous solubility for biological assays . Procurement should consider the specific form required for downstream applications.

procurement purity specification cost analysis

Recommended Research Applications for 1-(3-Methylpyridin-4-yl)piperazine Based on Established Differentiation Evidence


σ1 Receptor-Focused CNS Ligand Development

This compound is most appropriately utilized as a core scaffold for synthesizing σ1 receptor-targeted CNS ligands. The (3-pyridyl)piperazine chemotype, to which this compound belongs, demonstrates preferential σ1 receptor binding, in contrast to (2-pyridyl)piperazines which favor σ2 receptors . This class-level differentiation makes the scaffold suitable for σ1-focused programs in neuroprotection, pain modulation, and psychopharmacology research.

Synthetic Intermediate for CNS-Penetrant Lead Optimization

The 3-methyl substitution increases calculated lipophilicity (LogP ≈ 1.19) relative to unsubstituted pyridinylpiperazines , making this compound a preferred starting material for CNS-penetrant lead optimization. The enhanced LogP improves predicted membrane permeability while maintaining a molecular weight (177.25 g/mol) well within drug-like space . This balance of properties supports its use in early-stage medicinal chemistry campaigns targeting CNS disorders.

Building Block for Histamine H3 Receptor Ligand Synthesis

The 4-pyridylpiperazine moiety has been established as a key structural element for histamine H3 receptor (H3R) ligand development, with literature demonstrating that replacement of piperazine with piperidine in this scaffold reduces H3R affinity (Ki increases from 3.17 nM to 7.70 nM) . The target compound's 4-pyridinylpiperazine core (with 3-methyl substitution) retains the essential structural features for H3R interaction while offering a distinct substitution handle for further SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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